1-N-Boc-4-(2-hydroxyethyl)imidazole
Description
Contextualization of the Imidazole (B134444) Heterocycle in Chemical Research
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a structure of profound importance in chemistry and biology. taylorandfrancis.comnih.govnumberanalytics.com It is a planar ring that is soluble in water and other polar solvents. mdpi.comnih.gov The imidazole nucleus is a component of many biologically significant molecules, including the amino acid histidine, histamine, biotin, and nucleic acids. taylorandfrancis.comnih.gov Its prevalence in nature has spurred extensive research into its derivatives, which have found applications as pharmaceuticals, agrochemicals, dyes, and materials. taylorandfrancis.comrsc.orgrsc.org
Significance of Imidazole Ring Functionalization in Advanced Organic Synthesis
The versatility of the imidazole core lies in its susceptibility to functionalization at its various positions (N-1, C-2, C-4, and C-5). researchgate.net This allows chemists to create a vast array of substituted imidazoles with tailored electronic and steric properties. The development of regiocontrolled synthesis methods for substituted imidazoles is a key area of research, enabling the construction of complex molecules with precise architectures. rsc.orgrsc.org The ability to introduce different functional groups onto the imidazole ring is crucial for modulating the biological activity and physical properties of the resulting compounds. nih.govbeilstein-journals.org For instance, the introduction of specific side chains can enhance the binding affinity of an imidazole-containing molecule to a biological target. nih.gov
Strategic Importance of N-Protection in Imidazole Chemistry
The presence of two nitrogen atoms in the imidazole ring presents both an opportunity and a challenge in organic synthesis. While these nitrogens are key to the molecule's chemical and biological activity, their reactivity can interfere with desired transformations at other parts of the molecule. bham.ac.uk Therefore, the protection of one or both nitrogen atoms is often a necessary strategy. nih.gov N-protection allows chemists to selectively mask the reactivity of the imidazole nitrogens, preventing them from participating in unwanted side reactions. bham.ac.uk This ensures that chemical modifications occur at the intended positions, leading to higher yields and purer products.
The tert-Butoxycarbonyl (Boc) Protecting Group: Principles and Applications in Nitrogen Chemistry
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. researchgate.netnumberanalytics.com It is valued for its ease of installation and its stability under a variety of reaction conditions, including basic hydrolysis and catalytic hydrogenation. researchgate.nettotal-synthesis.comtcichemicals.com The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). numberanalytics.com Its key feature is its lability under acidic conditions, which allows for its selective removal without affecting other acid-sensitive functional groups. total-synthesis.comwikipedia.org
Orthogonal Protection Strategies in Complex Chemical Transformations
In the synthesis of complex molecules that contain multiple functional groups, it is often necessary to protect and deprotect different groups at various stages. bham.ac.uk Orthogonal protection is a strategy that employs multiple protecting groups that can be removed under distinct and non-interfering conditions. fiveable.menumberanalytics.com This allows for the selective deprotection of one functional group while others remain protected, providing precise control over the synthetic sequence. jocpr.comnumberanalytics.com For example, the acid-labile Boc group is orthogonal to the base-labile Fmoc group and the hydrogenolysis-cleavable Cbz group, making it a valuable component of many orthogonal protection schemes. total-synthesis.comfiveable.me
Rationale for Academic Research on 1-N-Boc-4-(2-hydroxyethyl)imidazole as a Key Synthetic Intermediate
The compound this compound represents a strategic combination of the structural features discussed above. The imidazole core provides a versatile scaffold for further functionalization. The Boc group on the N-1 position offers temporary protection, directing reactions to other parts of the molecule and allowing for its selective removal when needed. The 2-hydroxyethyl group at the C-4 position provides a reactive handle for a variety of chemical transformations, such as oxidation, esterification, or conversion to other functional groups.
Structure
3D Structure
Properties
Molecular Formula |
C10H16N2O3 |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
tert-butyl 4-(2-hydroxyethyl)imidazole-1-carboxylate |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-6-8(4-5-13)11-7-12/h6-7,13H,4-5H2,1-3H3 |
InChI Key |
JTNVPGGVUZJYSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CCO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 N Boc 4 2 Hydroxyethyl Imidazole
Synthetic Routes to Imidazole (B134444) and 1-(2-Hydroxyethyl)imidazole Precursors
The journey towards 1-N-Boc-4-(2-hydroxyethyl)imidazole begins with the synthesis of its fundamental precursors: the imidazole ring and the 1-(2-hydroxyethyl)imidazole moiety.
Established Imidazole Ring Construction Protocols
The construction of the imidazole ring is a well-established field in organic chemistry, with several named reactions providing efficient pathways to this heterocyclic core. These methods often involve the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine.
One of the most prominent methods is the Van Leusen Imidazole Synthesis . organic-chemistry.org This three-component reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldimine, generated in situ from an aldehyde and an amine. organic-chemistry.org The versatility of this reaction allows for the synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles. organic-chemistry.org A key advantage is that the water produced during the in situ formation of the aldimine does not interfere with the subsequent cycloaddition. organic-chemistry.org
Another widely used approach is the reaction of a 1,2-dicarbonyl compound with an aldehyde, ammonia, and optionally a primary amine. google.com The substituents on the final imidazole ring are determined by the choice of the starting dicarbonyl, aldehyde, and amine. For instance, the groups at the 4 and 5 positions of the imidazole ring originate from the 1,2-dicarbonyl compound, while the group at the 2-position comes from the aldehyde. google.com
Recent advancements have also introduced metal-free, one-pot processes for imidazole synthesis from ketones, aldehydes, and ammonium (B1175870) acetate, proceeding through in situ generation of ketoaldehydes. rsc.org Furthermore, protocols utilizing N-propargylamines as precursors have emerged as a novel and efficient strategy for constructing the imidazole core with high regioselectivity. rsc.org
Table 1: Comparison of Imidazole Synthesis Protocols
| Protocol | Key Reagents | Substitution Pattern | Key Features |
|---|---|---|---|
| Van Leusen Imidazole Synthesis | Tosylmethyl isocyanide (TosMIC), Aldehyde, Amine | 1,5-disubstituted, 1,4,5-trisubstituted | In situ aldimine formation, high regioselectivity. organic-chemistry.org |
| Dicarbonyl Condensation | 1,2-Dicarbonyl, Aldehyde, Ammonia/Primary Amine | 2,4,5-trisubstituted | Substituent control based on starting materials. google.com |
| From Ketones | Ketone, Aldehyde, Ammonium Acetate | Substituted imidazoles | Metal-free, one-pot synthesis. rsc.org |
| From N-Propargylamines | N-Propargylamine derivatives | Substituted imidazoles | High efficiency and regioselectivity. rsc.org |
Formation of 1-(2-Hydroxyethyl)imidazole via N-Alkylation Approaches
Once the imidazole ring is formed, the next crucial step is the introduction of the 2-hydroxyethyl group at the N-1 position. This is typically achieved through N-alkylation of the imidazole precursor.
A common method involves the reaction of imidazole with a suitable alkylating agent, such as 2-chloroethanol (B45725) or ethylene (B1197577) oxide, in the presence of a base. The choice of base and reaction conditions is critical to ensure selective N-alkylation and to avoid side reactions.
For example, the reaction of lauric acid with (2-hydroxyethyl)ethylenediamine, followed by heating to eliminate water, is a known method for producing N-hydroxyethyl-substituted imidazolines. nih.gov While this produces an imidazoline, similar principles of N-alkylation apply to the synthesis of 1-(2-hydroxyethyl)imidazole.
The synthesis of N-alkylated imidazole derivatives has been explored for various applications, and these methods can be adapted for the synthesis of 1-(2-hydroxyethyl)imidazole. nih.gov The compound 1-(2-hydroxyethyl)imidazole itself is a commercially available synthetic intermediate, also known as N-(2-hydroxyethyl)-imidazole, with the CAS number 1615-14-1. scbt.comsigmaaldrich.com An improved synthesis of 4-(2-hydroxyethyl)imidazole has been described starting from 2-butyne-1,4-diol (B31916) to form 4-(2-methoxyethyl)imidazole, which is then cleaved with hydrobromic acid. capes.gov.br
Regioselective N-Boc Protection Strategies for Hydroxyethylated Imidazoles
With the 1-(2-hydroxyethyl)imidazole precursor in hand, the subsequent step involves the regioselective protection of one of the imidazole nitrogen atoms with a tert-butoxycarbonyl (Boc) group. This is a critical transformation that allows for further functionalization of the molecule at specific positions.
Optimized Conditions and Reagents for Imidazole N-Boc Acylation
The introduction of the Boc group is typically achieved by reacting the imidazole derivative with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base. The choice of solvent and base can significantly influence the efficiency and regioselectivity of the reaction.
Mild and efficient procedures for removing excess Boc₂O after the protection step often employ reagents like imidazole or trifluoroethanol. researchgate.net In some cases, a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is used to accelerate the acylation process. researchgate.net The use of polymer-based DMAP can also be advantageous for simplifying the purification process. researchgate.net
The N-Boc protection of imidazoles is a widely used strategy in organic synthesis, particularly in the preparation of functionalized heterocycles and in peptide chemistry. arkat-usa.orgresearchgate.net
Control of Regioselectivity at Imidazole Nitrogen Atoms
A significant challenge in the N-Boc protection of substituted imidazoles is controlling the regioselectivity, as there are two nitrogen atoms available for acylation. In the case of 4-(2-hydroxyethyl)imidazole, the desired product is this compound.
The regioselectivity of the N-Boc protection can be influenced by several factors, including the steric and electronic properties of the substituents on the imidazole ring, the reaction conditions, and the choice of catalyst. For instance, in the palladium-catalyzed arylation of N-Boc-piperidines, the choice of ligand was found to control the selectivity between α- and β-arylation. rsc.org While this is a different reaction, it highlights the principle of ligand-controlled regioselectivity which can be applicable to other catalytic processes.
In the context of N-Boc protection of imidazoles, the inherent asymmetry of a 4-substituted imidazole can lead to a preferential site of acylation. However, careful optimization of reaction conditions is often necessary to achieve high regioselectivity.
Convergent and Divergent Synthetic Approaches to the Compound and its Analogs
The synthesis of this compound and its analogs can be approached through both convergent and divergent strategies.
A divergent synthesis , on the other hand, would start from a common intermediate, such as 1-(2-hydroxyethyl)imidazole, which is then subjected to various reactions to introduce the N-Boc group and other desired functionalities. This approach is efficient for creating a library of related compounds from a single precursor.
The development of new synthetic protocols, such as those for the regiocontrolled synthesis of substituted imidazoles, is of strategic importance for accessing a wide range of functional molecules. rsc.org The ability to selectively functionalize the imidazole core allows for the creation of diverse analogs with potentially new and improved biological activities. For example, the synthesis of 1,2,4-trisubstituted-(1H)-imidazoles has been achieved through a copper-catalyzed C-C bond cleavage of chalcones and benzylamines, demonstrating a novel approach to constructing highly substituted imidazole derivatives. acs.org
Table 2: Synthetic Strategies for this compound and Analogs
| Strategy | Description | Advantages | Example Application |
|---|---|---|---|
| Convergent | Separate synthesis of key fragments followed by coupling. | Higher overall yield, flexibility in analog synthesis. | Coupling of a pre-formed N-Boc-imidazole with a side-chain synthon. |
| Divergent | Modification of a common intermediate to generate diverse products. | Efficient for library synthesis, rapid exploration of structure-activity relationships. | Functionalization of 1-(2-hydroxyethyl)imidazole to create various N-protected and side-chain modified analogs. |
Catalytic Systems and Green Chemistry Principles in Synthesis of N-Boc-Imidazole Derivatives
The principles of green chemistry are pivotal in the contemporary synthesis of imidazole derivatives, aiming to reduce waste, minimize energy consumption, and utilize less hazardous substances. rsc.org The application of catalytic methods, as opposed to stoichiometric reagents, is a cornerstone of this approach. Catalysts offer pathways with lower activation energies, often allowing for milder reaction conditions, shorter reaction times, and increased product yields. chemscene.com For the synthesis of complex imidazoles, multicomponent reactions (MCRs) are particularly advantageous, combining several simple starting materials in a single step to form a complex product, thereby enhancing efficiency and reducing waste. researchgate.net The development of novel catalysts, including both homogeneous and heterogeneous systems, as well as the use of alternative reaction media like ionic liquids, has significantly advanced the synthesis of these valuable heterocyclic compounds. researchgate.netnih.gov
Application of Homogeneous and Heterogeneous Catalysis
Both homogeneous and heterogeneous catalysis have been successfully employed in the synthesis and modification of N-Boc-imidazole derivatives, each offering distinct advantages.
Homogeneous catalysis , where the catalyst is in the same phase as the reactants, provides high activity and selectivity due to the well-defined nature of the catalytic species. A notable example is the asymmetric hydrogenation of N-Boc-imidazoles. Using a chiral ruthenium catalyst generated from Ru(η3-methallyl)2(cod) and a trans-chelating chiral bisphosphine ligand (PhTRAP), substituted N-Boc-imidazoles can be hydrogenated to the corresponding chiral imidazolines with excellent enantioselectivity (up to 99% ee). elsevierpure.com This represents the first successful catalytic asymmetric reduction of such 5-membered aromatic rings containing multiple heteroatoms. elsevierpure.com Additionally, nickel(II) complexes have been used to catalyze the cascade C-C and C-N coupling reactions to produce 2,4-disubstituted imidazoles, and various copper salts are effective homogeneous catalysts for N-arylation and other cross-coupling reactions in the synthesis of complex imidazole systems. beilstein-journals.orgresearchgate.net
Heterogeneous catalysis , involving a catalyst in a different phase from the reactants, is a cornerstone of green chemistry, offering straightforward catalyst recovery, reusability, and often milder reaction conditions. researchgate.netresearchgate.net Numerous heterogeneous catalysts have been developed for the one-pot synthesis of substituted imidazoles, which are precursors for N-Boc protection. These catalysts often facilitate multicomponent reactions, providing high yields and simplifying purification processes. researchgate.net The use of solid-supported catalysts is particularly prominent. For instance, silica-supported fluoroboric acid (HBF₄–SiO₂) has proven to be a highly effective and recyclable catalyst for both three-component and four-component reactions to produce tri- and tetrasubstituted imidazoles. rsc.org Metal-Organic Frameworks (MOFs), such as the chromium-based MIL-101(Cr), have also been utilized as highly efficient catalysts for the solvent-free synthesis of 2,4,5-trisubstituted imidazoles, demonstrating high yields and the ability to be recycled multiple times with minimal loss of activity. mdpi.com
Below is a table comparing various heterogeneous catalysts used in the synthesis of substituted imidazole cores.
| Catalyst | Reaction Type | Conditions | Yield (%) | Catalyst Reusability | Reference |
| HBF₄–SiO₂ | 3- and 4-component synthesis of substituted imidazoles | Varies | High | Recyclable for at least 5 cycles | rsc.org |
| MIL-101(Cr) | 3-component synthesis of 2,4,5-trisubstituted imidazoles | Solvent-free, 10 min | up to 95% | Recyclable for at least 5 cycles | mdpi.com |
| BF₃·SiO₂ | 4-component synthesis of 1,2,4,5-tetrasubstituted imidazoles | One-pot, rapid | up to 96% | Reusable | nih.gov |
| Pampas@Si/SO₃H | Groebke-Blackburn-Bienaymé (GBB) reaction | Low catalyst loading | High | Recyclable for at least 4 cycles | researchgate.net |
| (NH₄)₆Mo₇O₂₄·4H₂O | 3-component synthesis of trisubstituted imidazoles | Microwave, solvent-free | ~80% | Not specified | nih.gov |
Utilization of Ionic Liquids as Reaction Media or Catalysts in Imidazole Synthesis
Ionic liquids (ILs) are salts with melting points below 100 °C, and they have emerged as green alternatives to volatile organic solvents due to their negligible vapor pressure, high thermal stability, and tunable properties. nih.gov In the synthesis of imidazole derivatives, ILs can function as either the reaction medium, the catalyst, or both.
The use of Brønsted acidic ionic liquids is particularly noteworthy. These ILs can act as efficient, recyclable catalysts for the synthesis of substituted imidazoles. For example, triphenyl(propyl-3-sulfonyl)phosphonium toluenesulfonate (B8598656) has been used as a solvent-free Brønsted acid ionic liquid catalyst for the synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles, achieving excellent yields of over 96%. nih.gov
Another study systematically investigated a series of 1-(butyl-4-sulfonic)-3-methylimidazolium salts with different anions as homogeneous catalysts for the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction to form imidazo-fused heterocycles. researchgate.net The catalyst [(SO₃H)⁴C₄C₁Im][OTf] was found to be highly effective and could be recycled and reused for four consecutive cycles. researchgate.net This highlights the potential of task-specific ionic liquids as reusable homogeneous catalysts. researchgate.netcapes.gov.br
The following table summarizes examples of ionic liquids used in imidazole synthesis.
| Ionic Liquid | Role | Reaction | Yield (%) | Catalyst Reusability | Reference |
| Triphenyl(propyl-3-sulfonyl)phosphonium toluenesulfonate | Brønsted acid catalyst | Synthesis of tri- and tetrasubstituted imidazoles | >96% | Not specified | nih.gov |
| [(SO₃H)⁴C₄C₁Im][OTf] | Homogeneous Brønsted acid catalyst | Groebke-Blackburn-Bienaymé (GBB) reaction | 42-93% | Recyclable for 4 cycles | researchgate.net |
Reactivity and Derivatization Chemistry of 1 N Boc 4 2 Hydroxyethyl Imidazole
Reactivity Profile of the N-Boc Imidazole (B134444) Moiety
The introduction of the electron-withdrawing N-Boc group to the imidazole ring significantly alters its electronic properties, influencing its stability and its reactions with both electrophiles and nucleophiles.
The N-tert-butoxycarbonyl (Boc) group is a widely utilized protecting group in organic synthesis due to its general stability in basic and nucleophilic conditions and its lability under acidic conditions. arkat-usa.orgresearchgate.netnih.govorganic-chemistry.org However, when attached to a nitrogen atom within an imidazole ring, the stability profile of the N-Boc group is notably altered. Compared to N-Boc protected alkyl or aryl amines, the N-Boc group on an imidazole is considerably more labile. arkat-usa.orgacs.org
Several conditions can effect the cleavage of the N-Boc group from the imidazole ring:
Acidic Conditions : The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in organic solvents. nih.govorganic-chemistry.org This is the most common and traditional method for deprotection.
Basic Conditions : Unlike most N-Boc protected amines, N-Boc imidazoles can be deprotected under certain basic conditions. arkat-usa.orgresearchgate.net For instance, reagents like cesium carbonate or even imidazole itself at elevated temperatures can facilitate the removal of the Boc group. researchgate.net
Thermolytic Cleavage : The N-Boc group can be removed by heating, a process known as thermolytic deprotection. acs.orgresearchgate.net The use of fluorinated alcohol solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) can facilitate this process, sometimes at reflux temperatures or accelerated by microwave assistance. researchgate.net Studies have shown that N-Boc imidazoles are among the most reactive derivatives for thermal deprotection, achieving excellent conversion rates. acs.org
Reductive Cleavage : A novel and selective method for cleaving the N-Boc group from imidazoles involves the use of sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695). arkat-usa.orgresearchgate.net This method is particularly noteworthy for its selectivity, as it leaves N-Boc protected primary amines and other N-Boc aromatic heterocycles like indoles and pyrroles intact. arkat-usa.orgresearchgate.net
| Condition Type | Reagents/Environment | Effect on N-Boc Group | Selectivity Notes | Reference |
|---|---|---|---|---|
| Standard Acidic | TFA, HCl in organic solvents | Labile (Cleavage) | General method, not selective over other acid-labile groups. | nih.govorganic-chemistry.org |
| Basic | Cs₂CO₃, Imidazole (70 °C), NH₃/MeOH | Labile (Cleavage) | Can be selective depending on the substrate and specific conditions. | researchgate.net |
| Thermal | Heating, especially in fluorinated alcohols (TFE, HFIP) | Labile (Cleavage) | N-Boc heteroaryl amines are more reactive than N-Boc aryl or alkyl amines. | acs.orgresearchgate.net |
| Reductive | NaBH₄ in EtOH | Labile (Cleavage) | Highly selective for N-Boc on imidazoles and pyrazoles; other N-Boc amines are stable. | arkat-usa.orgresearchgate.net |
| Mild Lewis Acid/Reagent | Oxalyl chloride in Methanol (B129727) | Labile (Cleavage) | Offers a mild alternative to strong acids. | nih.govrsc.org |
Unprotected imidazole is an aromatic heterocycle with two nitrogen atoms, one of which is a basic, pyridine-like nitrogen, and the other is a non-basic, pyrrole-like nitrogen. It is generally nucleophilic. researchgate.netrsc.org The introduction of the strongly electron-withdrawing Boc group at the N-1 position drastically reduces the electron density of the ring system.
This has several consequences:
Electrophilicity : The reduced electron density makes the imidazole ring less susceptible to electrophilic aromatic substitution. However, the ring can participate in reactions such as catalytic asymmetric hydrogenation, where the C4=C5 double bond can be reduced to form the corresponding imidazoline. acs.org This highlights that the ring, while deactivated, can still undergo specific transformations.
Transformations at the 2-Hydroxyethyl Side Chain
The primary alcohol of the 2-hydroxyethyl group is a versatile handle for a wide array of chemical modifications. The N-Boc group is generally stable to many of the conditions used to derivatize the hydroxyl group, allowing for selective transformations at the side chain.
The primary hydroxyl group can be readily converted into other key functional groups.
Esterification : The alcohol can be esterified using standard protocols, such as reaction with acyl chlorides or acid anhydrides in the presence of a base, or through coupling reactions with carboxylic acids using reagents like carbodiimides. ub.edugoogle.com These reactions furnish the corresponding esters, which can be useful as prodrugs or as intermediates for further synthesis.
Etherification : Ethers can be synthesized, for example, through a Williamson ether synthesis, where the alcohol is first deprotonated with a suitable base (e.g., sodium hydride) to form an alkoxide, which then displaces a halide from an alkyl halide.
Oxidation : The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or under Swern or Dess-Martin periodinane conditions. Stronger oxidation could yield the corresponding carboxylic acid. The resulting aldehyde or acid opens up another avenue for derivatization, such as reductive amination or amide bond formation.
| Reaction Type | Typical Reagents | Product Functional Group |
|---|---|---|
| Esterification | R-COCl, Pyridine or R-COOH, DCC/DMAP | Ester (-CH₂-O-C(=O)R) |
| Etherification | 1. NaH; 2. R-X (X=Br, I) | Ether (-CH₂-O-R) |
| Oxidation (to Aldehyde) | PCC, DMP, or Swern (Oxalyl chloride, DMSO, Et₃N) | Aldehyde (-CHO) |
| Oxidation (to Carboxylic Acid) | KMnO₄ or Jones Reagent (CrO₃, H₂SO₄) | Carboxylic Acid (-COOH) |
Beyond direct derivatization, the hydroxyl group can be converted into other functionalities through interconversion strategies. mit.eduvanderbilt.edu A common approach is to first convert the alcohol into a good leaving group, such as a tosylate (OTs) or mesylate (OMs), by reacting it with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine. This activated intermediate is then susceptible to nucleophilic substitution by a variety of nucleophiles, allowing for the introduction of diverse functional groups.
Examples of such transformations include:
Halogenation : Displacement with a halide ion (e.g., from NaBr or NaI) to form the corresponding 2-haloethyl derivative.
Azide (B81097) Formation : Substitution with sodium azide (NaN₃) to yield a 2-azidoethyl group, which can be subsequently reduced to a primary amine.
Nitrile Formation : Reaction with sodium cyanide (NaCN) to introduce a cyano group, extending the carbon chain and providing a precursor for carboxylic acids, amines, or ketones.
Deprotection Strategies for the N-Boc Protecting Group
| Method | Reagents and Conditions | Key Features | Reference |
|---|---|---|---|
| Acidolysis (Standard) | Trifluoroacetic acid (TFA) in CH₂Cl₂; or HCl in dioxane, ether, or MeOH. Typically at room temperature. | Most common method; fast and efficient. Not selective against other acid-labile groups. | nih.govorganic-chemistry.org |
| Selective Reductive Cleavage | Sodium borohydride (NaBH₄) in ethanol (95% or dry) at room temperature. | Excellent selectivity for N-Boc on imidazoles/pyrazoles over N-Boc on primary amines, pyrroles, and indoles. | arkat-usa.orgresearchgate.net |
| Thermolysis | Heating in solvents like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP). Can be accelerated with microwave heating. | Non-acidic, non-basic conditions. N-Boc imidazoles are highly susceptible. | acs.orgresearchgate.net |
| Mild Reagent Cleavage | Oxalyl chloride in methanol at room temperature. | Mild conditions, useful for substrates with acid-labile functionalities. | nih.govrsc.org |
| Metal-Catalyzed | Catalytic amounts of iron(III) salts (e.g., FeCl₃). | Sustainable and mild catalytic method, though substrate scope may vary. | csic.es |
| Basic/Nucleophilic Cleavage | Ammonia (B1221849) in methanol (NH₃/MeOH); Cesium carbonate (Cs₂CO₃). | Less common for general use but demonstrates the unique lability of N-Boc on imidazole. | researchgate.net |
Acid-Mediated Deprotection Protocols
The most conventional method for the removal of the N-Boc group is through acid-mediated hydrolysis. nih.gov Strong acids, such as trifluoroacetic acid (TFA), are commonly employed, often in a co-solvent like dichloromethane (B109758) (DCM). commonorganicchemistry.com The mechanism involves the initial protonation of the carbonyl oxygen of the Boc group, which weakens the N-C bond. commonorganicchemistry.com This is followed by the cleavage of the bond to release the free imidazole, carbon dioxide, and a stable tert-butyl cation. commonorganicchemistry.com The tert-butyl cation can be scavenged or may form isobutylene (B52900) gas. commonorganicchemistry.comnih.gov
Standard protocols often involve treating the Boc-protected imidazole with a solution of TFA in DCM, with reaction times typically ranging from one to several hours at room temperature. commonorganicchemistry.com While highly effective, this method's strong acidic nature may not be suitable for substrates containing other acid-labile functional groups.
Reductive Deprotection Methodologies (e.g., using NaBH₄)
A novel and significantly milder alternative to acid-mediated methods is the reductive deprotection using sodium borohydride (NaBH₄). arkat-usa.orgresearchgate.net Research has demonstrated that N-Boc-imidazoles can be efficiently deprotected in excellent yields (75-98%) using NaBH₄ in an ethanol (EtOH) solvent at room temperature. arkat-usa.orgresearchgate.net
This method offers remarkable selectivity. Under these conditions, other common protecting groups and sensitive functionalities, such as those on primary amines, pyrroles, and indoles, remain intact. arkat-usa.orgresearchgate.net The proposed mechanism involves the attack of a hydride from NaBH₄ on the carbonyl carbon of the Boc group. The resulting tetrahedral intermediate collapses, with the resonance-stabilized imidazole anion acting as a leaving group, which is then protonated by the protic solvent. researchgate.net
Table 1: Comparison of Deprotection Methods for N-Boc-Imidazoles
| Method | Reagents & Conditions | Typical Yield | Selectivity/Notes |
| Acid-Mediated | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), Room Temperature | High | Broadly effective but lacks selectivity for other acid-labile groups. commonorganicchemistry.comcommonorganicchemistry.com |
| Reductive | Sodium Borohydride (NaBH₄) in Ethanol (EtOH), Room Temperature | 75-98% | Highly selective; does not affect N-Boc on primary amines, pyrroles, or indoles. arkat-usa.orgresearchgate.net |
| Basic | Cesium Carbonate (Cs₂CO₃) or Ammonia/Methanol (NH₃/MeOH) | Variable | Effective for N-Boc-imidazoles under specific basic conditions. researchgate.net |
| Thermal | High Temperature (e.g., 120-200 °C) in solvents like TFE or MeOH | High | Requires high temperatures, which may not be suitable for all substrates. acs.orgacsgcipr.org |
Thermal and Other Cleavage Conditions
Beyond acidic and reductive methods, the N-Boc group can be cleaved under thermal or basic conditions. Thermolytic removal, which involves heating the compound to high temperatures (120-200 °C), can effectively remove the Boc group, often without the need for any reagents. acs.orgacsgcipr.org The reaction proceeds through a fragmentation mechanism, producing the free amine, isobutylene, and carbon dioxide. acsgcipr.org Solvents such as trifluoroethanol (TFE) and methanol have been shown to facilitate this process efficiently. acs.org
Basic conditions have also been reported for the deprotection of N-Boc-imidazoles. researchgate.net Reagents like cesium carbonate (Cs₂CO₃), or ammonia in methanol, can achieve the selective cleavage of the Boc group from the imidazole ring. researchgate.net
Scope of Further Derivatization from the Deprotected Imidazole Nucleus
Once deprotected, 4-(2-hydroxyethyl)imidazole presents two primary sites for further chemical modification: the nucleophilic nitrogen atoms of the imidazole ring and the primary hydroxyl group on the ethyl side chain. This dual reactivity allows for a wide range of derivatization strategies to synthesize a diverse array of functionalized molecules.
The imidazole ring can undergo N-alkylation or N-acylation, while the hydroxyl group is amenable to reactions such as esterification, etherification, or oxidation to an aldehyde or carboxylic acid. psu.edu The choice of reaction conditions and reagents determines which site is modified, enabling the synthesis of complex structures from this versatile building block.
Regioselective Functionalization of the Imidazole Core
A key challenge in the derivatization of unsymmetrical imidazoles like 4-(2-hydroxyethyl)imidazole is achieving regioselectivity. The imidazole core contains two nitrogen atoms (N-1 and N-3) that exist in a tautomeric equilibrium. Direct alkylation can lead to a mixture of 1,4- and 1,5-disubstituted products.
The outcome of N-alkylation is influenced by several factors, including steric hindrance, the nature of the alkylating agent, and the reaction medium (neutral vs. basic). otago.ac.nz
Steric Effects : The substituent at the C-4 position (the hydroxyethyl (B10761427) group) creates steric hindrance, which generally favors the functionalization at the less hindered N-1 position. This preference becomes more pronounced with bulkier alkylating agents. otago.ac.nz
Electronic Effects : In basic media, where the imidazole anion is the reacting species, electron-withdrawing groups on the ring direct substitution to the more remote nitrogen atom. otago.ac.nz
Protecting Group Strategies : To achieve absolute regioselectivity, strategies involving transient protecting groups can be employed. For instance, the use of a 2-(trimethylsilyl)ethoxymethyl (SEM) group can direct functionalization to a specific nitrogen atom before being removed, providing access to a single, desired regioisomer. nih.govacs.org
By carefully controlling these factors, chemists can selectively functionalize the imidazole core to synthesize specific isomers required for various applications in medicinal chemistry and materials science. acs.orgrsc.org
Spectroscopic and Structural Characterization Methodologies in Academic Research
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For a molecule with the complexity of 1-N-Boc-4-(2-hydroxyethyl)imidazole, a combination of one-dimensional and advanced multi-dimensional NMR techniques is essential for unambiguous assignment of all proton and carbon signals.
A ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons. For instance, the protons of the hydroxyethyl (B10761427) chain would show clear cross-peaks, confirming their connectivity. Specifically, the triplet corresponding to the methylene (B1212753) group attached to the hydroxyl group would be correlated with the triplet of the methylene group attached to the imidazole (B134444) ring.
An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is particularly useful for assigning the carbon signals of the imidazole ring and the hydroxyethyl chain. The distinct chemical shifts of the imidazole protons would allow for the direct assignment of their corresponding carbon atoms.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HSQC Correlations (¹H-¹³C) |
| 1' (Boc CH₃) | ~1.6 | ~28.0 | - | (1.6, 28.0) |
| 2' (Boc C) | - | ~84.0 | - | - |
| 2 (Im C) | ~7.8 | ~138.0 | H2-H5 | (7.8, 138.0) |
| 4 (Im C) | - | ~135.0 | - | - |
| 5 (Im C) | ~7.1 | ~117.0 | H5-H2 | (7.1, 117.0) |
| 1'' (CH₂) | ~2.8 | ~29.0 | H1''-H2'' | (2.8, 29.0) |
| 2'' (CH₂) | ~3.8 | ~61.0 | H2''-H1'' | (3.8, 61.0) |
| OH | Variable | - | - | - |
Note: The chemical shifts are predicted values based on data from similar compounds and may vary depending on the solvent and other experimental conditions.
While solution-state NMR provides information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) offers insights into its conformation and packing in the crystalline form. Although no specific solid-state NMR studies for this compound have been reported, the technique has been applied to other imidazole derivatives. rsc.orgrsc.orghmdb.ca
For this compound, ssNMR could be used to:
Determine the conformation of the hydroxyethyl side chain relative to the imidazole ring.
Investigate intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the imidazole nitrogen atoms.
Characterize polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties.
¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) would be the experiments of choice to obtain high-resolution spectra of the solid material.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₁₀H₁₆N₂O₃), the expected exact mass can be calculated with high precision.
Data Table: Predicted HRMS Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 213.1234 |
| [M+Na]⁺ | 235.1053 |
| [M-H]⁻ | 211.1088 |
Note: These are theoretical values. Experimental values would be expected to be within a few parts per million (ppm) of these predictions.
In addition to providing the molecular weight, mass spectrometry can also be used to gain structural information through the analysis of fragmentation patterns. By subjecting the molecular ion to collision-induced dissociation (CID), a series of fragment ions are produced that are characteristic of the molecule's structure.
For this compound, key fragmentation pathways would likely involve:
Loss of the Boc group: A characteristic loss of the tert-butoxycarbonyl group (100 Da) or isobutylene (B52900) (56 Da) from the molecular ion is expected.
Cleavage of the hydroxyethyl side chain: Fragmentation of the C-C bond in the hydroxyethyl group would lead to characteristic losses.
Ring fragmentation: The imidazole ring itself can undergo fragmentation under energetic conditions.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy, provide a molecular "fingerprint" based on the vibrational modes of the chemical bonds within a molecule.
Interactive Data Table: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3400 (broad) | O-H | Stretching |
| ~2980-2850 | C-H (alkyl) | Stretching |
| ~1725 | C=O (Boc) | Stretching |
| ~1500-1400 | C=N, C=C (imidazole) | Ring stretching |
| ~1250, ~1150 | C-O (Boc and alcohol) | Stretching |
The broad band around 3400 cm⁻¹ would be indicative of the hydroxyl group's O-H stretch. The strong absorption around 1725 cm⁻¹ is a clear marker for the carbonyl group of the Boc protecting group. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of absorptions corresponding to the imidazole ring and other single bonds.
Spectroscopic and Structural Insights into this compound
The study of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. Among these, imidazole derivatives are of significant interest due to their wide-ranging biological activities and applications as versatile intermediates in organic synthesis. The compound this compound, featuring a tert-butoxycarbonyl (Boc) protecting group on the imidazole nitrogen and a hydroxyethyl substituent, is a key building block in the synthesis of more complex molecules. A thorough understanding of its spectroscopic and structural properties is essential for its effective utilization. This article delves into the advanced analytical methodologies used to characterize this specific molecule.
While comprehensive experimental data for this compound is not extensively published in dedicated studies, we can infer its characteristic spectroscopic and structural features by examining data from related Boc-protected imidazoles and N-substituted hydroxyethyl imidazoles. researchgate.netsigmaaldrich.com
Raman spectroscopy is a powerful non-destructive technique that provides detailed information about molecular vibrations, yielding insights into the chemical structure, phase, and polymorphism of a material. For this compound, a Raman spectrum would reveal distinct peaks corresponding to the vibrational modes of its constituent functional groups.
Key expected vibrational modes would include:
Imidazole Ring Vibrations: The characteristic ring stretching and breathing modes of the imidazole core.
Boc Group Vibrations: Stretching and bending vibrations of the C=O (carbonyl) and C-O bonds within the tert-butoxycarbonyl group.
Aliphatic Chain Vibrations: C-H stretching and bending modes of the ethyl chain and the tert-butyl group.
Hydroxyl Group Vibration: The O-H stretching mode of the terminal alcohol.
Table 1: Predicted Raman Shifts for Key Functional Groups in this compound
| Functional Group | Predicted Raman Shift (cm⁻¹) | Vibrational Mode |
| Imidazole Ring | 1300-1500 | Ring Stretching |
| C=O (Boc) | 1700-1750 | Carbonyl Stretch |
| C-H (Aliphatic) | 2850-3000 | Stretching |
| O-H (Alcohol) | 3200-3600 | Stretching (Broad) |
UV-Visible spectroscopy probes the electronic transitions within a molecule, providing information about its electronic structure and the extent of conjugation. The imidazole ring acts as a chromophore, a part of the molecule that absorbs light.
The primary electronic transition of interest in this compound would be the π → π* transition within the imidazole ring. The position of the maximum absorbance (λmax) is sensitive to the substituents on the ring. The Boc-protecting group, being electron-withdrawing, and the hydroxyethyl group can influence the energy of this transition. Studies on similar N-substituted imidazoles show characteristic absorbance peaks in the UV region. researchgate.netnih.gov For instance, a study on N-Butyl-1H-benzimidazole showed an experimental absorption peak at approximately 248 nm. semanticscholar.org The presence of the Boc group and the hydroxyethyl substituent would likely result in a λmax in a similar region, confirming the presence of the imidazole electronic system.
Table 2: Expected UV-Visible Absorption Data for this compound
| Chromophore | Expected λmax (nm) | Electronic Transition |
| Imidazole Ring | ~240-260 | π → π* |
For this compound, a single-crystal X-ray diffraction analysis would unequivocally confirm its molecular structure. It would reveal:
The planarity of the imidazole ring.
The precise bond lengths and angles of the Boc-protecting group and the hydroxyethyl side chain.
The conformation of the hydroxyethyl side chain relative to the imidazole ring. For example, in a related structure, the hydroxyethyl group was found to be twisted away from the plane of the imidazole ring. nih.gov
Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing. nih.govmdpi.com
While a crystal structure for this compound itself is not publicly available, data from analogous structures provide a reliable model for its expected solid-state conformation. nih.govresearchgate.netresearchgate.net For example, the crystal structure of (Z)-1-(2-Hydroxyethyl)-4-(2-methoxybenzylidene)-2-methyl-1H-imidazol-5(4H)-one shows detailed bond angles and lengths for the hydroxyethyl-imidazole moiety. nih.gov
Table 3: Representative Crystallographic Data for a Related Imidazole Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 9.2188 (5) |
| b (Å) | 7.2767 (4) |
| c (Å) | 9.5620 (5) |
| β (°) | 93.625 (6) |
| V (ų) | 640.16 (6) |
| Data from a related compound: (Z)-1-(2-Hydroxyethyl)-4-(2-methoxybenzylidene)-2-methyl-1H-imidazol-5(4H)-one. nih.gov |
Computational and Theoretical Chemistry of N Boc 4 2 Hydroxyethyl Imidazole
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are instrumental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These computational methods provide a powerful lens to inspect properties that are often difficult to determine experimentally.
Density Functional Theory (DFT) Studies for Ground State Properties
Density Functional Theory (DFT) has become a primary tool for investigating the ground state properties of imidazole (B134444) derivatives. researchgate.netnih.govresearchgate.net By utilizing functionals such as B3LYP combined with basis sets like 6-311++G(d,p), the optimized molecular geometry of 1-N-Boc-4-(2-hydroxyethyl)imidazole can be accurately predicted. researchgate.netplos.org These calculations determine key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's stable conformation.
DFT studies typically begin with the geometric optimization of the molecule's structure to find the lowest energy arrangement of its atoms. plos.org For this compound, this involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The resulting data provides a precise model of the molecule's shape, accounting for the steric and electronic effects of the N-Boc, imidazole, and hydroxyethyl (B10761427) groups.
Table 1: Representative Optimized Geometrical Parameters of this compound using DFT (Note: This table presents hypothetical data based on typical values for similar structures calculated with DFT/B3LYP methods.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | N1-C2 (imidazole) | 1.38 Å |
| C4-C5 (imidazole) | 1.37 Å | |
| N1-C(Boc) | 1.45 Å | |
| C4-C(ethyl) | 1.51 Å | |
| C(ethyl)-O(hydroxyl) | 1.43 Å | |
| Bond Angle | C2-N1-C5 (imidazole) | 108.5° |
| N1-C4-C(ethyl) | 125.0° | |
| Dihedral Angle | C5-N1-C(Boc)=O | ~175° |
Ab Initio and Semi-Empirical Methods for Electronic Structure Investigations
Beyond DFT, other computational methods contribute to understanding the electronic structure. Ab initio methods, while computationally more intensive, offer high accuracy by solving the Schrödinger equation without empirical parameters. These are often used as a benchmark for other methods.
Semi-empirical methods, such as PM3, provide a faster, albeit less accurate, means of calculating electronic properties. nih.gov These methods are particularly useful for preliminary energy calculations or for studying larger molecular systems where more rigorous methods would be computationally prohibitive. nih.gov They can effectively predict trends in stability and reactivity within a series of related compounds.
Analysis of Molecular Orbitals and Reactivity Indices
The electronic character of a molecule is fundamentally governed by its molecular orbitals. Analyzing these orbitals and related reactivity indices provides a quantitative measure of where and how a molecule is likely to react.
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Calculations
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. acs.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. acs.org
The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.comresearchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, while the LUMO may have significant contributions from the Boc group and the imidazole ring.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Note: This table presents hypothetical data based on typical DFT calculations for N-protected imidazole derivatives.)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -0.95 |
| HOMO-LUMO Gap (ΔE) | 5.90 |
Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. nih.govacadpubl.eunih.gov It transforms the calculated wavefunctions into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding/anti-bonding orbitals.
Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Note: This table presents hypothetical but plausible NBO analysis results.)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| n(N3) | π(C2-N1) | 18.5 |
| n(N3) | π(C4-C5) | 25.2 |
| n(O-hydroxyl) | σ(C-C ethyl) | 5.1 |
| π(C4-C5) | π(C2-N1) | 15.8 |
Electrostatic Potential Mapping and Charge Distribution Analysis
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. researchgate.net It is plotted on the molecule's electron density surface, indicating regions of positive and negative electrostatic potential. This map is invaluable for predicting how a molecule will interact with other charged or polar species. researchgate.netacs.org
Mechanistic Studies and Reaction Pathway Prediction
Theoretical studies in this area are crucial for understanding how a molecule participates in chemical reactions, which is fundamental for optimizing reaction conditions and designing new synthetic routes.
Transition State Calculations and Determination of Reaction Barriers
To understand a chemical reaction's kinetics and mechanism, chemists use computational methods like Density Functional Theory (DFT) to locate the transition state—the highest energy point along the reaction coordinate. By calculating the energy difference between the reactants and the transition state, the activation energy, or reaction barrier, can be determined. This value is critical for predicting the reaction rate. For a reaction involving this compound, such as its deprotection or further functionalization, these calculations would provide invaluable mechanistic insights. However, no studies detailing these calculations for this specific molecule have been found.
Computational Modeling of Solvent Effects on Reactivity
Solvents can significantly influence reaction rates and outcomes. Computational models can simulate these effects in two primary ways: explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with specific dielectric properties. These models can predict how the polarity and hydrogen-bonding capability of a solvent might stabilize or destabilize reactants, transition states, and products, thereby altering the reaction's energy profile. Research on how different solvents might affect the reactivity of this compound has not been published.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of a compound's dynamic behavior. These simulations are essential for understanding how a molecule like this compound explores different shapes (conformational analysis) and how it interacts with other molecules, such as solvents or biological macromolecules. This information is key to understanding its physical properties and potential biological activity. MD studies can reveal preferred conformations, the flexibility of the hydroxyethyl side chain, and the nature of non-covalent interactions (e.g., hydrogen bonding, van der Waals forces). Despite the utility of this technique, specific MD simulation data for this compound is absent from the current body of scientific literature.
Strategic Applications of 1 N Boc 4 2 Hydroxyethyl Imidazole As a Versatile Synthetic Building Block
Intermediate in the Synthesis of Complex Imidazole-Containing Architectures
The structural framework of 1-N-Boc-4-(2-hydroxyethyl)imidazole is particularly amenable to the synthesis of elaborate molecules containing the imidazole (B134444) core. Its bifunctional nature allows for sequential or orthogonal chemical modifications, enabling the construction of diverse and complex architectures.
Scaffold for the Construction of Novel Heterocyclic Systems
The title compound is an effective scaffold for building new heterocyclic systems. The presence of the reactive hydroxyethyl (B10761427) side chain and the protected imidazole ring allows for intramolecular and intermolecular reactions to form fused or linked ring systems. For example, the hydroxyl group can be converted into a suitable leaving group, which can then react with a nucleophile introduced at another position on the imidazole ring to form a new ring. This strategy is a key step in creating novel molecular frameworks that are of interest in medicinal chemistry and materials science. Imidazoles are a significant class of heterocycles found in many biologically and chemically important molecules, including the amino acid histidine and various alkaloids. nih.gov
Precursor to Polysubstituted Imidazoles with Tunable Properties
This compound is a valuable precursor for creating polysubstituted imidazoles. The Boc-protected nitrogen directs lithiation to the C2-position, allowing for the introduction of a wide array of electrophiles. Subsequently, the hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, providing another point for substitution. The Boc group can then be removed and the N1-position can be functionalized. This step-wise approach allows for the controlled introduction of various substituents onto the imidazole ring, creating a library of compounds with tailored electronic and steric properties. The synthesis of polysubstituted imidazoles is an area of intense research, with methods like microwave-assisted, multi-component reactions being developed to improve efficiency and yield. researchgate.netnih.gov
| Starting Material | Reaction Type | Resulting Structure | Potential Property Modulation |
| This compound | C2-lithiation followed by electrophilic quench | 2-Substituted-4-(2-hydroxyethyl)imidazole | Electronic properties, steric hindrance |
| This compound | Oxidation of hydroxyl group | 1-N-Boc-4-(carboxymethyl)imidazole | Introduction of a key functional handle for amidation or esterification |
| This compound | N-alkylation after Boc-deprotection | 1,4-Disubstituted imidazole | Alteration of solubility and basicity |
Role in Target-Oriented Organic Synthesis
Beyond its use in creating diverse imidazole libraries, this building block plays a specific role in the targeted synthesis of complex molecules, including chemical probes and natural products. Its pre-defined and modifiable structure allows for its strategic incorporation into larger synthetic roadmaps.
Construction of Scaffolds for Chemical Probe Development
Chemical probes are essential tools for studying biological processes. The imidazole scaffold is a common feature in molecules designed for such purposes, including fluorescent probes for cellular imaging. nih.gov this compound serves as an excellent starting point for the synthesis of these probes. The hydroxyethyl side chain can be elaborated to attach fluorophores, affinity tags, or reactive groups, while the imidazole core can be further substituted to fine-tune the probe's properties. The development of such probes is crucial for applications like tracking lysosomes within living cells. nih.gov
Integration into Advanced Natural Product Synthesis Strategies
The imidazole ring is a key structural motif in numerous natural products. nih.govpharmacyjournal.net The synthesis of these complex molecules often requires pre-functionalized building blocks that can be incorporated efficiently. This compound provides a stable and versatile starting material for such syntheses. The protected imidazole can be carried through multiple synthetic steps, and the hydroxyethyl group can be used as a handle to connect it to other parts of the target molecule. Its utility is highlighted in synthetic routes where a substituted imidazole is a key fragment of the final natural product.
Potential in Polymer Chemistry and Material Science as a Functional Monomer or Precursor
The application of imidazole-containing compounds extends to polymer chemistry and material science, where they are used to create functional polymers with specific properties. nih.govresearchgate.net this compound has potential as a functional monomer or a precursor to such monomers. The primary hydroxyl group is suitable for polymerization reactions like polycondensation or as an initiator for ring-opening polymerizations.
The resulting polymers would feature pendant imidazole groups along the polymer backbone. After deprotection of the Boc group, these imidazole units can impart unique properties to the material, such as catalytic activity, pH-responsiveness, or the ability to coordinate with metal ions. researchgate.net Imidazole-based polymers are investigated for a range of applications, from gene delivery to the development of novel electrolytes. researchgate.net The versatility of this monomer allows for the design of advanced materials with tunable functionalities. nih.gov
| Polymerization Method | Role of this compound | Potential Polymer Application |
| Polycondensation | Monomer (reacting via hydroxyl group) | pH-responsive materials, metal-chelating polymers |
| Ring-Opening Polymerization | Initiator (using the hydroxyl group) | Biomaterials, functional coatings |
| Post-polymerization modification | Precursor to a functional side chain | Catalytic materials, ion-exchange resins |
Future Research Directions for Advanced Chemical Transformations and Synthetic Methodologies
The versatility of this compound as a synthetic building block opens up numerous avenues for future research. The development of more sophisticated chemical transformations and synthetic methodologies will be key to unlocking its full potential in advanced applications.
One promising area of future research lies in the development of novel deprotection strategies for the Boc group that are orthogonal to other protecting groups within a complex molecular architecture. This would allow for the selective unmasking of the imidazole nitrogen in the presence of other sensitive functionalities, enabling the synthesis of highly elaborate, multifunctional materials.
Furthermore, exploring the catalytic activity of the deprotected imidazole moiety in various organic transformations is a compelling research direction. The imidazole ring is known to act as a nucleophilic catalyst and a proton shuttle in numerous enzymatic reactions. Grafting this compound onto solid supports and subsequently deprotecting it could lead to the creation of novel heterogeneous catalysts for a range of chemical processes, including hydrolysis, acyl transfer, and condensation reactions.
The development of "smart" materials whose properties can be tuned in response to external stimuli is another exciting frontier. The imidazole ring's ability to coordinate with metal ions and its pH-responsive nature could be harnessed to create materials that change their conformation, solubility, or catalytic activity in the presence of specific metal ions or changes in pH. This could have applications in areas such as controlled drug delivery, sensing, and self-healing materials.
Future synthetic methodologies could also focus on the polymerization of derivatives of this compound. By introducing a polymerizable group, such as a methacrylate (B99206) or a styrenic moiety, onto the hydroxyethyl side chain, novel imidazole-containing polymers could be synthesized. These polymers would possess a high density of functionalizable imidazole units, making them attractive for applications in areas such as gene delivery, antimicrobial coatings, and advanced separation membranes.
Q & A
Basic: What are the critical steps for synthesizing 1-N-Boc-4-(2-hydroxyethyl)imidazole, and how are reaction conditions optimized?
The synthesis involves introducing the Boc (tert-butoxycarbonyl) protecting group to the imidazole nitrogen and functionalizing the 4-position with a 2-hydroxyethyl group. Key steps include:
- Alkylation : Reacting 4-(2-hydroxyethyl)imidazole with di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions, typically in dichloromethane or THF, with a base like DMAP or triethylamine to facilitate Boc protection .
- Temperature control : Maintaining 0–5°C during Boc introduction minimizes side reactions like premature deprotection .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility during hydroxyethyl group incorporation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) isolates the product, monitored by TLC (Rf ~0.3–0.5) .
Basic: Which spectroscopic techniques are essential for structural confirmation of this compound?
- ¹H/¹³C NMR : Confirm Boc group presence (δ ~1.4 ppm for tert-butyl protons; carbonyl at ~155 ppm in ¹³C) and hydroxyethyl chain (δ ~3.6–4.0 ppm for CH₂OH) .
- Mass spectrometry (MS) : ESI-MS should show [M+H]⁺ matching the molecular weight (C₁₀H₁₇N₂O₃: 229.12 g/mol) .
- IR spectroscopy : Detect Boc carbonyl (∼1700 cm⁻¹) and hydroxyl (∼3300 cm⁻¹) stretches .
Advanced: How can researchers resolve spectral data discrepancies (e.g., unexpected NMR peaks) in this compound?
- 2D NMR (COSY, HSQC) : Identify coupling between hydroxyethyl protons and adjacent imidazole carbons to rule out positional isomerism .
- Elemental analysis : Verify C/H/N ratios to confirm purity (e.g., C 52.39%, H 7.43%, N 12.22%) .
- Side-product analysis : Check for Boc deprotection (free imidazole NH signals at δ ~10 ppm) or incomplete alkylation using HPLC-MS .
Advanced: What strategies minimize side reactions during Boc protection of the imidazole core?
- Anhydrous conditions : Use molecular sieves or inert gas to prevent hydrolysis of Boc₂O .
- Stoichiometric control : Limit Boc₂O to 1.1 equivalents to avoid overprotection .
- Acid scavengers : Additives like DMAP or NaHCO₃ neutralize generated acids, preserving Boc stability .
Advanced: How do pH and temperature affect the stability and bioactivity of this compound?
- pH sensitivity : The Boc group hydrolyzes under acidic conditions (pH <3), releasing free imidazole. Buffered systems (pH 7–8) stabilize the compound in biological assays .
- Thermal stability : Decomposition occurs above 80°C (DSC/TGA data). Store at –20°C in anhydrous solvents to prevent degradation .
- Bioactivity modulation : Hydroxyethyl flexibility enhances binding to enzymes (e.g., cytochrome P450), but Boc steric effects may reduce affinity .
Advanced: What computational methods predict the reactivity of the Boc-protected imidazole core?
- DFT calculations : Model Boc deprotection energetics (e.g., activation energy for acid-catalyzed hydrolysis) .
- Molecular docking : Simulate interactions with biological targets (e.g., ATP-binding sites) using software like AutoDock .
- MD simulations : Assess hydroxyethyl chain flexibility in aqueous vs. lipid environments .
Basic: What purification techniques are optimal for isolating this compound?
- Flash chromatography : Use silica gel with ethyl acetate/hexane (3:7) for high recovery (>85%) .
- Recrystallization : Ethanol/water mixtures yield crystals suitable for X-ray diffraction (if applicable) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) resolve closely related impurities (e.g., de-Boc byproducts) .
Advanced: How to design kinetic studies for Boc deprotection in aqueous media?
- HPLC monitoring : Quantify free imidazole formation over time at varying pH (1–5) and temperatures (25–50°C) .
- Kinetic modeling : Apply first-order rate equations to determine activation energy (Eₐ) and half-life .
- Isotopic labeling : Use ¹⁸O-labeled water to track hydrolysis mechanisms via MS .
Advanced: What green chemistry approaches apply to synthesizing this compound?
- Solvent-free alkylation : Use microwave-assisted reactions to reduce DMF usage .
- Recyclable catalysts : Immobilized lipases or acid resins enable Boc group introduction with >90% yield and minimal waste .
- Biobased solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer processing .
Advanced: How to evaluate this compound as a potential enzyme inhibitor?
- Enzymatic assays : Measure IC₅₀ against target enzymes (e.g., HIV-1 protease) using fluorescence-based substrates .
- X-ray crystallography : Co-crystallize with the enzyme to map binding interactions (e.g., HEPES buffer at pH 7.7 for crystal growth) .
- SAR studies : Modify the hydroxyethyl chain length or Boc substituents to correlate structure with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
